molecular formula C7H8BrNO B2707854 2-Bromo-4-methoxy-3-methylpyridine CAS No. 1227592-43-9

2-Bromo-4-methoxy-3-methylpyridine

Cat. No. B2707854
CAS RN: 1227592-43-9
M. Wt: 202.051
InChI Key: NYCCNQNBQUXWOL-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-3-methylpyridine is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 . It is used in various chemical reactions and has potential applications in drug development .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One of the most common methods is the bromination of 2-methylpyridine . Another method involves the use of 2-fluoro-4-methylpyridine as a starting point, which avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .


Chemical Reactions Analysis

This compound acts as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases . It can also be used in the total synthesis of ocular age pigment A2-E .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n20/D 1.561 (lit.) and a density of 1.545 g/mL at 25 °C (lit.) . Its boiling point is 87 °C/10 mmHg (lit.) .

Scientific Research Applications

Crystal Structures and Nonlinear Optics

2-Bromo-4-methoxy-3-methylpyridine is utilized in the preparation of ionic salts with potential applications in nonlinear optics. These salts, prepared through the quaternization reaction of related compounds, demonstrate noncentrosymmetric structures crucial for second-order nonlinear optical properties. The evaluation of their molecular structures and hyperpolarizability suggests their suitability for applications in optical technologies (Anwar et al., 2000).

Photodynamic Therapy for Cancer

In the realm of photodynamic therapy (PDT), derivatives of this compound have been synthesized and assessed for their photophysical and photochemical properties. The synthesized compounds exhibit significant potential as Type II photosensitizers, with high singlet oxygen quantum yields, making them promising candidates for cancer treatment via PDT. The observed properties such as good fluorescence and appropriate photodegradation quantum yield underline their potential therapeutic applications (Pişkin et al., 2020).

Voltage-Gated Potassium Channel Blockers

Research into this compound derivatives has also found applications in the development of novel 4-aminopyridine (4AP) derivatives as voltage-gated potassium channel blockers. These compounds, through structural modifications, have demonstrated enhanced potency compared to 4AP, suggesting their potential use in therapeutic applications and imaging for conditions such as multiple sclerosis (Rodríguez-Rangel et al., 2020).

Synthetic Methodologies

Efficient synthetic methodologies involving this compound have been developed, highlighting its role as an intermediate in the synthesis of complex molecules. These methodologies encompass various reaction conditions and highlight the chemical's versatility in organic synthesis, providing access to a wide array of derivatives with potential biological activities (Hirokawa et al., 2000).

Safety and Hazards

2-Bromo-4-methoxy-3-methylpyridine is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methoxy-3-methylpyridine plays a significant role in biochemical reactions. It acts as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases

Molecular Mechanism

It is known to be involved in the synthesis of biarylsulfonamide CCR9 inhibitors

properties

IUPAC Name

2-bromo-4-methoxy-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCCNQNBQUXWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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